molecular formula C18H15F2N5O5 B4378045 N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Cat. No.: B4378045
M. Wt: 419.3 g/mol
InChI Key: FILJBZMMWMLAAT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves a multi-step process

Key steps include:

  • Formation of the benzamide core: This often involves the reaction of aniline derivatives with acyl chlorides or anhydrides.

  • Introduction of the difluoromethoxy group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, this compound is synthesized through a streamlined process, optimized for yield and purity. Key considerations include:

  • Use of cost-effective reagents.

  • Optimization of reaction conditions (temperature, pressure, solvent choice).

  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide undergoes several types of reactions, including:

  • Oxidation: : Leading to the formation of corresponding oxides or hydroxylated derivatives.

  • Reduction: : Commonly resulting in the removal of nitro groups or the reduction of double bonds.

  • Substitution: : Involving replacement of groups attached to the phenyl rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Nucleophiles such as halides or amines.

Major Products

Depending on the reaction type, major products can include:

  • Hydroxylated benzamide derivatives.

  • Reduced nitro compounds.

  • Substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, due to its versatile functional groups.

Biology

In biological research, it serves as a probe to study the interactions of benzamide derivatives with biological macromolecules.

Medicine

Medically, it holds potential as a therapeutic agent due to its structural similarity to compounds with known biological activities. Research is ongoing to explore its efficacy in treating certain diseases.

Industry

Industrially, it is used in the synthesis of advanced materials and specialty chemicals, benefiting from its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to the active site of the target protein, leading to inhibition or activation of the protein's function. The difluoromethoxy and methoxy groups, along with the triazole moiety, play critical roles in these interactions, influencing the compound's affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methoxy)-3-methoxyphenyl]-4-[(1H-1,2,4-triazol-1-yl)methyl]benzamide

  • N-[4-(trifluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

  • N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide stands out due to its combination of difluoromethoxy and nitro-triazole functionalities, which provide a distinctive set of chemical properties. These features contribute to its reactivity profile and potential application spectrum, making it a valuable compound for scientific and industrial research.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O5/c1-29-15-8-13(6-7-14(15)30-17(19)20)22-16(26)12-4-2-11(3-5-12)9-24-10-21-18(23-24)25(27)28/h2-8,10,17H,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILJBZMMWMLAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

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